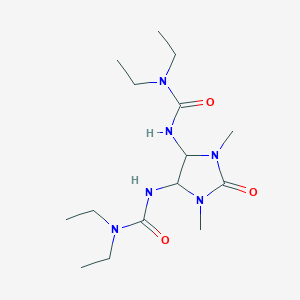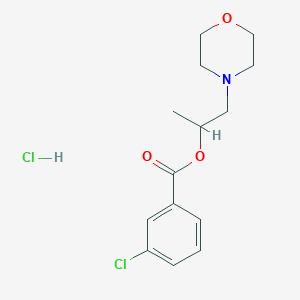![molecular formula C23H28N2O5 B3970547 1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid](/img/structure/B3970547.png)
1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid
Descripción general
Descripción
1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that features a piperidine ring, a benzyl group, and an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives to form piperidine. The benzyl(methyl)amino group is then introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a methylamine derivative in the presence of a base.
The final step involves the formation of the oxalic acid moiety, which can be achieved through the reaction of the intermediate compound with oxalyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent the hydrolysis of oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the hydrogenation and substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Benzyl halides, methylamine derivatives, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted piperidines, secondary amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s piperidine ring and benzyl group allow it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Benzylamine: Contains a benzyl group attached to an amine, used as a precursor in the synthesis of various pharmaceuticals.
Phenylethanone: A ketone with a phenyl group, used as an intermediate in organic synthesis.
Uniqueness
1-[4-[Benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone is unique due to its combination of a piperidine ring, benzyl group, and oxalic acid moiety. This structural complexity allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[4-[benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-22(17-19-10-6-3-7-11-19)20-12-14-23(15-13-20)21(24)16-18-8-4-2-5-9-18;3-1(4)2(5)6/h2-11,20H,12-17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZGVLLPWYXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970466.png)
![methyl 4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)benzoate](/img/structure/B3970470.png)
![N-allyl-2-(1-methyl-1H-benzimidazol-2-yl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3970479.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
![N-benzyl-N-ethyl-1-[4-(methylthio)benzyl]-4-piperidinamine oxalate](/img/structure/B3970489.png)
![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3970496.png)
![1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
![4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B3970514.png)
![methyl 4-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B3970535.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970539.png)

![ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3970560.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3970571.png)
